p-Toluic acid-d7
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Overview
Description
p-Toluic acid-d7: (4-Methylbenzoic acid-d7) is a deuterium-labeled derivative of p-Toluic acid. It is a substituted benzoic acid with the molecular formula C8HD7O2 and a molecular weight of 143.19 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled compound, which is valuable for tracing and quantifying chemical reactions and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Toluic acid-d7 can be synthesized through the deuteration of p-Toluic acid. One common method involves the oxidation of p-cymene with nitric acid, followed by deuterium exchange reactions . The reaction conditions typically include:
Oxidation: p-Cymene is oxidized using concentrated nitric acid at elevated temperatures.
Deuterium Exchange: The resulting p-Toluic acid undergoes deuterium exchange in the presence of deuterium oxide (D2O) or other deuterium sources.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions: p-Toluic acid-d7 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to p-tolualdehyde-d7 or p-tolyl alcohol-d7.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sulfuric acid (H2SO4) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Terephthalic acid-d4.
Reduction: p-Tolualdehyde-d7, p-Tolyl alcohol-d7.
Substitution: p-Nitrotoluic acid-d7, p-Bromotoluic acid-d7.
Scientific Research Applications
p-Toluic acid-d7 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-Toluic acid-d7 primarily involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering the rate of metabolic reactions. This is due to the kinetic isotope effect, where the presence of deuterium slows down the rate of chemical reactions involving hydrogen atoms . This property makes this compound valuable in studying metabolic pathways and drug metabolism .
Comparison with Similar Compounds
p-Toluic acid (4-Methylbenzoic acid): The non-deuterated form of p-Toluic acid-d7.
o-Toluic acid (2-Methylbenzoic acid): An isomer of p-Toluic acid with the methyl group in the ortho position.
m-Toluic acid (3-Methylbenzoic acid): An isomer of p-Toluic acid with the methyl group in the meta position.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying chemical reactions and metabolic pathways. The presence of deuterium can also influence the pharmacokinetic and metabolic profiles of compounds, making it a valuable tool in drug development and metabolic studies .
Properties
Molecular Formula |
C8H8O2 |
---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
InChI Key |
LPNBBFKOUUSUDB-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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